molecular formula C36H36N6O5S2 B2769233 N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 362505-96-2

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

Cat. No. B2769233
CAS RN: 362505-96-2
M. Wt: 696.84
InChI Key: MEZOWILJGIRWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C36H36N6O5S2 and its molecular weight is 696.84. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

A study on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole derivatives, highlighted their docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These compounds were investigated for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. The study demonstrates the multifaceted applications of such compounds in drug design and pharmacology, suggesting a similar potential for the specified compound if studied further (Faheem, 2018).

Antimicrobial Activity

Another research focused on thiazolidin-4-one derivatives to determine their antimicrobial activity. The study synthesized a new series of compounds and tested them against various bacterial and fungal strains, identifying structure–activity relationships. This approach highlights the compound's potential application in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Activity

Research into the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules with 1,3,4-thiadiazole and dichloroacetic acid moieties explored their anticancer activities. The study underscores the importance of hybridization in drug discovery, providing insights into the potential anticancer applications of structurally related compounds (Yushyn, Holota, & Lesyk, 2022).

Crystal Structure and Biological Studies

The crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were analyzed, highlighting the structural analysis and biological activity evaluation, including antioxidant and antibacterial activities. These studies reveal the structural intricacies and potential biological applications of such compounds, indicating areas for further investigation for the specified chemical (Karanth et al., 2019).

Design and Pharmacological Evaluation of Inhibitors

The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors demonstrate the process of developing targeted inhibitors for therapeutic applications. This study contributes to understanding how structural modification affects biological activity and drug efficacy, suggesting a pathway for exploring the therapeutic potential of the compound (Shukla et al., 2012).

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N6O5S2/c1-4-47-26-17-15-25(16-18-26)41-32(22-37-33(43)20-24-10-6-5-7-11-24)38-39-36(41)49-23-34(44)42-29(21-28(40-42)31-14-9-19-48-31)27-12-8-13-30(45-2)35(27)46-3/h5-19,29H,4,20-23H2,1-3H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZOWILJGIRWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

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